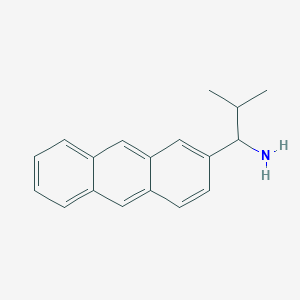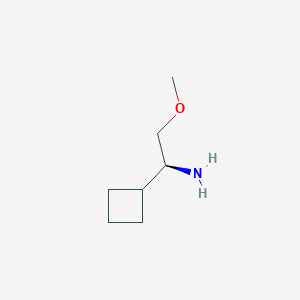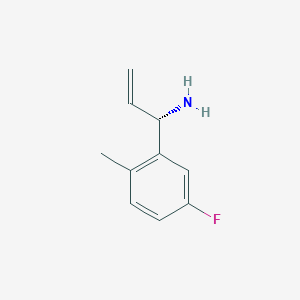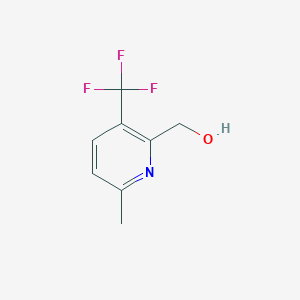
1-(2-Anthryl)-2-methylpropylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Anthryl)-2-methylpropylamine is an organic compound that features an anthracene moiety attached to a propylamine chain. Anthracene derivatives are known for their photophysical and photochemical properties, making them valuable in various scientific and industrial applications. The presence of the anthryl group in this compound imparts unique characteristics that are explored in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Anthryl)-2-methylpropylamine typically involves the reaction of 2-anthryl bromide with 2-methylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions: 1-(2-Anthryl)-2-methylpropylamine undergoes various chemical reactions, including:
Oxidation: The anthryl group can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydroanthracene derivatives.
Substitution: The amine group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives.
科学的研究の応用
1-(2-Anthryl)-2-methylpropylamine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.
Biology: Employed in bioimaging and as a marker in various biological assays.
Medicine: Investigated for its potential in photodynamic therapy and as a drug delivery agent.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
The mechanism of action of 1-(2-Anthryl)-2-methylpropylamine is primarily based on its photophysical properties. The anthryl group can absorb light and undergo electronic transitions, making it useful in applications like bioimaging and photodynamic therapy. The compound interacts with molecular targets through its amine group, facilitating binding and subsequent biological effects.
類似化合物との比較
- 1-(2-Anthryl)-2-(bromophenyl)ethylene
- 1-(2-Anthryl)-2-(4-methoxyphenyl)ethylene
- 1-(1-Pyrenyl)-2-(2-quinolyl)ethylene
Comparison: 1-(2-Anthryl)-2-methylpropylamine is unique due to its specific combination of the anthryl group and the propylamine chain. This structure imparts distinct photophysical properties and reactivity compared to other anthracene derivatives. The presence of the amine group also allows for versatile chemical modifications, making it a valuable compound in various research applications.
特性
分子式 |
C18H19N |
|---|---|
分子量 |
249.3 g/mol |
IUPAC名 |
1-anthracen-2-yl-2-methylpropan-1-amine |
InChI |
InChI=1S/C18H19N/c1-12(2)18(19)16-8-7-15-9-13-5-3-4-6-14(13)10-17(15)11-16/h3-12,18H,19H2,1-2H3 |
InChIキー |
XYRDBHHDUROQIL-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine hcl](/img/structure/B13043509.png)
![(1S)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13043510.png)
![Tert-Butyl3-Amino-7-Methyl-2,3-Dihydrospiro[Indene-1,4'-Piperidine]-1'-Carboxylate Hydrochloride](/img/structure/B13043514.png)

![3-(4,5-Dihydro-2H-benzo[G]indazol-2-YL)-2-hydroxy-2-methylpropanoic acid](/img/structure/B13043528.png)




![3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13043545.png)


